2-Bromoquinoline-4-carboxylic acid NMR spectra interpretation
2-Bromoquinoline-4-carboxylic acid NMR spectra interpretation
An In-Depth Technical Guide to the NMR Spectra Interpretation of 2-Bromoquinoline-4-carboxylic Acid
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is not merely a procedural step but the very foundation of innovation. Quinoline scaffolds, in particular, are privileged structures, forming the core of numerous pharmaceuticals.[1][2] The introduction of substituents, such as a halogen and a carboxylic acid, fundamentally alters the electronic and steric properties of the quinoline ring, thereby modulating its biological activity. Understanding this transformation at a molecular level is paramount.
This guide provides an in-depth interpretation of the Nuclear Magnetic Resonance (NMR) spectra for a key derivative, 2-Bromoquinoline-4-carboxylic acid. As direct experimental spectra for this specific compound are not universally available in public databases, this paper will leverage foundational NMR principles and data from analogous structures to construct a reliable, predictive analysis.[3] We will explore the causal relationships between the molecular structure and its spectral signature, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative spectroscopic principles.[4][5]
Principles of NMR Spectroscopy for Substituted Quinolines
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[4] The key parameters derived from NMR spectra are:
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Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -Br and -COOH) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[6][7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This arises from spin-spin coupling between adjacent, non-equivalent nuclei. The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.[8]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship of the coupled nuclei.[9]
For a molecule like 2-bromoquinoline-4-carboxylic acid, the electron-withdrawing nature of the bromine atom at the C2 position and the carboxylic acid at the C4 position will be the dominant factors influencing the spectral output.[10][11]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-bromoquinoline-4-carboxylic acid is expected to show five signals in the aromatic region and one signal for the carboxylic acid proton. The analysis is best performed by considering the substituent effects on the parent quinoline ring.
The Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly acidic and deshielded. Its signal is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 11.0-13.0 ppm .[12] The broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
The Pyridine Ring Proton (H3)
In unsubstituted quinoline, H3 appears around 7.41 ppm.[3] In our target molecule, the C2 position is substituted with bromine, and the C4 position with a carboxylic acid. Therefore, there is no H2 or H4 proton. The H3 proton is situated between two electron-withdrawing groups. However, since the adjacent proton coupling partners (H2 and H4) are absent, the signal for H3 is expected to be a singlet . Its chemical shift will be significantly downfield due to the anisotropic and inductive effects of the adjacent bromine and carboxylic acid groups, predicted to be in the ~8.2-8.5 ppm range.
The Benzene Ring Protons (H5, H6, H7, H8)
The protons on the benzenoid ring will form a more complex, coupled system.
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H5: This proton is in a peri position to the C4-carboxylic acid. The steric compression and the strong anisotropic effect of the carbonyl group will cause a significant downfield shift. H5 is expected to be the most deshielded proton of the benzene ring, appearing as a doublet of doublets (dd) around 8.2-8.4 ppm . It will be coupled to H6 (ortho-coupling, ³J ≈ 7-9 Hz) and H7 (meta-coupling, ⁴J ≈ 1-2 Hz).
-
H8: This proton is ortho to the nitrogen atom, which deshields it. It is expected to appear as a doublet of doublets (dd) in the range of 8.0-8.2 ppm . It couples to H7 (ortho-coupling, ³J ≈ 7-9 Hz) and H6 (meta-coupling, ⁴J ≈ 1-2 Hz).
-
H6 and H7: These protons will be in the more shielded region of the aromatic spectrum. They will likely appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd) or a triplet of doublets (td), due to coupling with each other and their neighbors. Their chemical shifts are predicted to be in the 7.6-7.9 ppm range. H7 will be coupled to H8, H6, and H5, while H6 will be coupled to H5, H7, and H8.
Table 1: Predicted ¹H NMR Data for 2-Bromoquinoline-4-carboxylic Acid
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | 11.0 - 13.0 | br s | - |
| H3 | 8.2 - 8.5 | s | - |
| H5 | 8.2 - 8.4 | dd | ³J(H5-H6) ≈ 7-9; ⁴J(H5-H7) ≈ 1-2 |
| H8 | 8.0 - 8.2 | dd | ³J(H8-H7) ≈ 7-9; ⁴J(H8-H6) ≈ 1-2 |
| H7 | 7.7 - 7.9 | m (ddd) | ³J(H7-H8) ≈ 7-9; ³J(H7-H6) ≈ 7-8; ⁴J(H7-H5) ≈ 1-2 |
| H6 | 7.6 - 7.8 | m (ddd) | ³J(H6-H5) ≈ 7-9; ³J(H6-H7) ≈ 7-8; ⁴J(H6-H8) ≈ 1-2 |
| Solvent: DMSO-d₆. s = singlet, br s = broad singlet, dd = doublet of doublets, m = multiplet, ddd = doublet of doublet of doublets. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, as all carbon atoms are in unique electronic environments. Quaternary carbons (C2, C4, C4a, C8a) will typically have lower intensity signals.
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Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically in the 165-175 ppm range.[12][13]
-
C2: This carbon is directly attached to the electronegative bromine atom, which will cause a significant downfield shift. However, the "heavy atom effect" of bromine can sometimes lead to a less pronounced shift than expected. Its signal is predicted around 140-145 ppm .[14]
-
C4: Attached to the carboxylic acid group, this carbon will also be deshielded, with an expected chemical shift in the 148-152 ppm range.
-
C8a and C4a: These are the quaternary bridgehead carbons. C8a, being adjacent to the nitrogen, will be downfield around 148-150 ppm . C4a will be slightly more shielded, likely in the 125-130 ppm range.
-
Aromatic CH Carbons (C3, C5, C6, C7, C8):
-
C3: Located between two substituted carbons, its chemical shift is predicted to be around 122-125 ppm .
-
C5, C6, C7, C8: These carbons will have shifts typical for a substituted benzene ring, generally between 125-135 ppm .[15][16] C8, being adjacent to the nitrogen, and C5, being peri to the carboxylic acid, are expected to be at the lower field end of this range.
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Table 2: Predicted ¹³C NMR Data for 2-Bromoquinoline-4-carboxylic Acid
| Carbon | Predicted δ (ppm) | Notes |
| COOH | 165 - 175 | Carbonyl, quaternary (low intensity) |
| C4 | 148 - 152 | Quaternary, attached to COOH |
| C8a | 148 - 150 | Quaternary, adjacent to N |
| C2 | 140 - 145 | Quaternary, attached to Br |
| C7 | 132 - 135 | CH |
| C5 | 130 - 133 | CH |
| C6 | 128 - 131 | CH |
| C8 | 127 - 130 | CH |
| C4a | 125 - 130 | Quaternary |
| C3 | 122 - 125 | CH |
| Solvent: DMSO-d₆ |
Experimental Protocols
To ensure high-quality, reproducible NMR data, a standardized protocol is essential.
Sample Preparation Workflow
A meticulous sample preparation is the cornerstone of a successful NMR experiment.
Caption: Key 2D NMR correlations for structural validation.
Conclusion
The structural characterization of 2-bromoquinoline-4-carboxylic acid via NMR spectroscopy is a logical process rooted in the fundamental principles of chemical shifts and spin-spin coupling. By dissecting the influence of the bromine and carboxylic acid substituents, a detailed and predictive interpretation of both the ¹H and ¹³C NMR spectra can be achieved. The protocols and analytical reasoning provided in this guide offer a robust framework for researchers to confidently identify and characterize this, and structurally related, quinoline derivatives, thereby accelerating research and development in medicinal chemistry and materials science.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Gable, K. (2022). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Canadian Science Publishing. (1963). Determination of relative signs of coupling constants in quinoline by nuclear magnetic double resonance. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
